![molecular formula C21H25N3O3 B2782465 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380010-39-7](/img/structure/B2782465.png)
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one, also known as compound X, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to modulate the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in various disease models. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to reduce oxidative stress, inflammation, and cell death in the heart. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its high potency and selectivity, which makes it an ideal candidate for drug development. Another advantage is its low toxicity, which makes it a safe and well-tolerated drug. However, one limitation of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X. One direction is to optimize the synthesis method to improve the yield and purity of the 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in animal models to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X and to identify its molecular targets. Finally, clinical trials are needed to evaluate the therapeutic potential of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in humans.
Méthodes De Synthèse
The synthesis of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X involves several steps, including the preparation of starting materials, the formation of intermediates, and the final step of cyclization. The starting materials include 2-aminopyridine, oxalyl chloride, and piperidine. The intermediates include N-(2-chloroacetyl)pyridine-2-amine and 1-(2-chloroacetyl)pyridine-2,6-dione. The final step involves the reaction of the intermediate with phenylhydrazine to form 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has shown promising anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to have potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
2-[1-(oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-10-9-18(16-6-2-1-3-7-16)22-24(20)17-11-13-23(14-12-17)21(26)19-8-4-5-15-27-19/h1-3,6-7,9-10,17,19H,4-5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXUHREPPBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

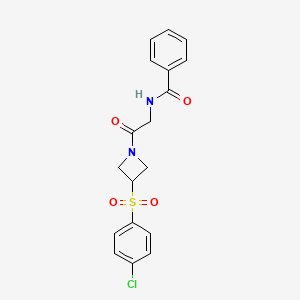
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
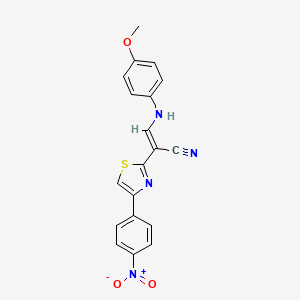

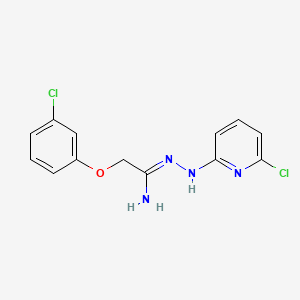
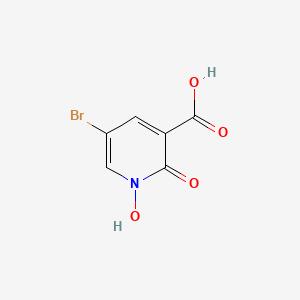

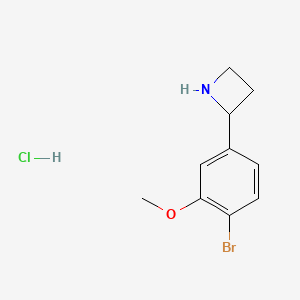
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)

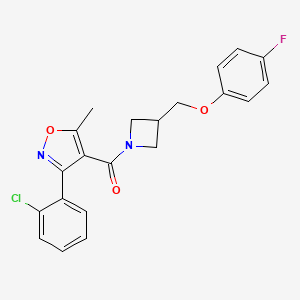
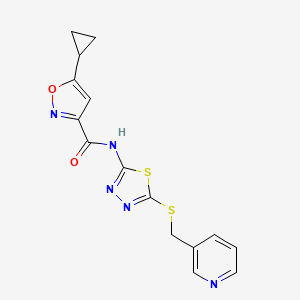
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)